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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol

CAS No.: 25369-39-5

Cat. No.: B3028647

Get Quote

Technical Profile: 8-Chloroquinolin-3-ol
CAS: 25369-39-5 | IUPAC: 8-Chloroquinolin-3-ol[1][2]
Executive Summary 8-Chloroquinolin-3-ol is a specialized heterocyclic scaffold distinct from

the more common 8-hydroxyquinoline (oxine). Unlike its isomer, where the hydroxyl group at

position 8 facilitates bidentate metal chelation with the ring nitrogen, the 3-hydroxy isomer

places the hydroxyl group in a position that precludes the formation of a stable five-membered

chelate ring. This structural nuance makes it a critical bioisostere in medicinal chemistry,

particularly for Fragment-Based Drug Discovery (FBDD), where it serves as a hydrogen-bond

donor/acceptor motif without the strong metal-sequestering toxicity associated with 8-HQ

derivatives.

Part 1: Chemical Identity & Properties[3][4]
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Parameter Data

CAS Number 25369-39-5

IUPAC Name 8-Chloroquinolin-3-ol

Synonyms
3-Hydroxy-8-chloroquinoline; 8-Chloro-3-

quinolinol

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

SMILES Oc1cncc2c(Cl)cccc12

InChI Key HXDOLOXNQXOFKT-UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; Low solubility in

water

Predicted LogP ~3.13 (Lipophilic)

pKa (Predicted) ~7.8 (Hydroxyl group)

Part 2: Synthesis & Manufacturing Protocols
The synthesis of 3-hydroxyquinolines is more challenging than that of their 4- or 8-hydroxy

counterparts due to the lack of direct activation at the 3-position in standard Skraup or Gould-

Jacobs cyclizations.

Method A: The Boronic Acid Oxidation Route (High
Purity)
This method is preferred for medicinal chemistry applications requiring high regioselectivity. It

utilizes a commercially available 8-chloroquinoline or 2-chloroaniline precursor.

Retrosynthetic Logic: 8-Chloroquinolin-3-ol

8-Chloroquinoline-3-boronic acid
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3-Bromo-8-chloroquinoline

8-Chloroquinoline

Protocol Steps:

Bromination: 8-Chloroquinoline is brominated at the 3-position using bromine (

) in pyridine/CCl

at elevated temperatures. The pyridine complex directs electrophilic substitution to the 3-
position (beta to nitrogen).

Borylation: The resulting 3-bromo-8-chloroquinoline undergoes a lithium-halogen exchange

(using

-BuLi at -78°C) followed by quenching with triisopropyl borate, or a Palladium-catalyzed
Miyaura borylation with bis(pinacolato)diboron.

Oxidation: The boronic acid/ester intermediate is oxidized to the phenol using basic

hydrogen peroxide (

) or Oxone®.

Method B: Modified Friedländer Cyclization (Scalable)
This route constructs the pyridine ring directly, avoiding late-stage functionalization issues.

Reactants:

Precursor 1: 2-Amino-3-chlorobenzaldehyde

Precursor 2: Hydroxyacetone (Acetol)

Protocol:

Dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) and hydroxyacetone (1.2 eq) in ethanol.

Add a catalytic amount of KOH or piperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reflux for 4–6 hours. The amino group condenses with the ketone carbonyl, and the

aldehyde condenses with the alpha-methylene, closing the ring.

Purification: Cool to precipitate the crude product. Recrystallize from ethanol/water.

Visualization: Synthesis Pathways

Pathway Legend
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Click to download full resolution via product page

Figure 1: Dual synthetic pathways for 8-Chloroquinolin-3-ol. The oxidative boronic acid route

(top) is preferred for laboratory precision, while the Friedländer cyclization (bottom) offers

convergent efficiency.

Part 3: Pharmacological & Research Utility
Bioisosterism & Chelation
The primary value of 8-chloroquinolin-3-ol lies in its structural comparison to 8-

hydroxyquinoline.
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8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered chelate ring with divalent metals (

,

,

). This often leads to broad-spectrum toxicity via metal sequestration.

8-Chloroquinolin-3-ol: The hydroxyl group at position 3 is geometrically distant from the

ring nitrogen. It cannot form a bidentate chelate. This allows researchers to utilize the

quinoline scaffold for pi-stacking interactions and the hydroxyl group for directional hydrogen

bonding (e.g., with serine/threonine residues in a kinase active site) without the confounding

variable of metal chelation.

Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening libraries:

Low Molecular Weight (<180 Da): Leaves ample room for growing the molecule.

Lipophilic Efficiency: The 8-chloro substituent increases lipophilicity (CLogP ~3.1), improving

membrane permeability compared to the non-chlorinated analog.

Vectors for Growth: The 3-OH group can be easily alkylated or arylated to probe adjacent

binding pockets.

Visualization: Structural Logic

8-Hydroxyquinoline (Oxine) 8-Chloroquinolin-3-ol (Target)

OH at Pos 8
+ N at Pos 1
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Click to download full resolution via product page

Figure 2: Mechanistic comparison of binding modes. The target molecule (right) functions as a

pure H-bond donor/acceptor, avoiding the metal scavenging activity of its isomer.

Part 4: Safety & Handling (MSDS Summary)
Signal Word:DANGER

Hazard Class H-Code Statement

Acute Toxicity (Oral) H301 Toxic if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

Engineering Controls: Use only in a chemical fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidative degradation of the phenolic moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3028647?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

